Benzyl (3-bromopropyl)carbamate chemical properties
Benzyl (3-bromopropyl)carbamate chemical properties
An In-depth Technical Guide to Benzyl (3-bromopropyl)carbamate
Introduction
Benzyl (3-bromopropyl)carbamate (CAS No. 39945-54-5) is a bifunctional organic compound widely utilized in synthetic organic chemistry.[1] Its structure incorporates a benzyl carbamate moiety, which serves as a common protecting group for amines (Cbz or Z group), and a terminal alkyl bromide, which is an effective electrophile for alkylation reactions.[2][3] This dual functionality makes it a valuable building block, particularly in the synthesis of nitrogen-containing molecules, including various pharmaceutical and biologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and safety information, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of Benzyl (3-bromopropyl)carbamate are summarized below. The compound typically appears as an off-white to pale-yellow solid or liquid, depending on purity and ambient temperature.[1][4] It has limited solubility in polar solvents like methanol but is slightly soluble in chloroform and sparingly in ethyl acetate.[1]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 39945-54-5 | [1][4][5] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1][4][6] |
| Molecular Weight | 272.14 g/mol | [1][5][7] |
| Appearance | Off-White to Pale-Yellow Solid or Liquid | [1][4] |
| Melting Point | 37-39 °C | [1] |
| Boiling Point | 379.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapour Pressure | 0.0 ± 0.9 mmHg at 25°C | [8] |
| pKa | 12.27 ± 0.46 (Predicted) | [1] |
Table 2: Structural and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | benzyl (3-bromopropyl)carbamate | [4] |
| SMILES | C(OCC1=CC=CC=C1)(=O)NCCCBr | [1] |
| InChI Key | QGTWQXTXRILXOV-UHFFFAOYSA-N | [1][4] |
| ¹H-NMR (300 MHz, CDCl₃) | δH 7.32 (5H, m), 5.15 (1H, br s), 5.06 (2H, s), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m) | [1] |
| ¹³C-NMR (75.5 MHz, CDCl₃) | δc 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6 | [1] |
Experimental Protocols
Benzyl (3-bromopropyl)carbamate can be synthesized via several routes. The following protocols detail two common laboratory-scale methods.
Synthesis from Benzyl N-(3-hydroxypropyl)carbamate (Appel Reaction)
This method converts a primary alcohol to an alkyl bromide using triphenylphosphine and carbon tetrabromide.[1]
Methodology:
-
Dissolve benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in 30 mL of dry tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in 30 mL of dry THF.
-
Add the triphenylphosphine/carbon tetrabromide solution dropwise to the solution of benzyl N-(3-hydroxypropyl)carbamate.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the solution to remove the insoluble triphenylphosphine oxide byproduct.
-
Evaporate the filtrate under reduced pressure to obtain a residue.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash the organic solution with water (H₂O).
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the resulting oily residue by column chromatography on silica gel, eluting with a gradient from dichloromethane to methanol.
-
After evaporation of the solvents, Benzyl (3-bromopropyl)carbamate is obtained as an orange oil (3.2 g, 86.4% yield).[1]
Synthesis from 3-Bromopropylamine Hydrobromide
This protocol involves the N-protection of 3-bromopropylamine using benzyl chloroformate.[9]
Methodology:
-
Create a suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of dry tetrahydrofuran (THF).
-
Add benzyl chloroformate (1.64 g, 9.60 mmol) to the stirred suspension at room temperature using a syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add diisopropylethylamine (DIPEA) (1.6 mL, 9.20 mmol) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Filter the crude reaction mixture through a pad of Celite to remove salts.
-
Evaporate the solvents from the filtrate under reduced pressure.
-
Purify the residue using flash chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the desired product as a liquid (1.56 g).[9]
References
- 1. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]
- 2. CAS 131713-50-3: Benzyl (3-bromo-2-oxopropyl)carbamate [cymitquimica.com]
- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 4. Benzyl (3-bromopropyl)carbamate | 39945-54-5 [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
- 6. 39945-54-5|Benzyl (3-bromopropyl)carbamate|BLD Pharm [bldpharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Benzyl (3-bromopropyl)carbamate | CAS#:39945-54-5 | Chemsrc [chemsrc.com]
- 9. prepchem.com [prepchem.com]
